Menaquinone-7, also known as vitamin K2, is a fat-soluble vitamin belonging to the class of compounds known as menaquinones. Its chemical formula is , and it consists of a long isoprenoid side chain, which contributes to its unique properties and biological activities. Menaquinone-7 is primarily found in fermented foods and certain animal products, and it plays a crucial role in various physiological processes, particularly in calcium metabolism and bone health.
MK-7 functions as a cofactor for vitamin K-dependent protein carboxylase, an enzyme that activates vitamin K-dependent proteins by adding a carboxyl group (COOH) to specific glutamate residues. These activated proteins play crucial roles in various biological processes, including bone mineralization (osteocalcin) and vascular health (matrix Gla protein) [, ]. By enabling the proper function of these proteins, MK-7 may contribute to stronger bones and improved cardiovascular health [, ].
Menaquinone-7 exhibits significant biological activities, particularly in bone health and cardiovascular function. Key functions include:
Menaquinone-7 can be synthesized through two primary methods:
Menaquinone-7 has several applications across different fields:
Menaquinone-7 interacts with various substances that can influence its absorption and efficacy:
Studies have also explored its interactions with other vitamins and minerals, emphasizing the importance of a balanced diet for optimal absorption .
Menaquinone-7 shares similarities with other compounds within the vitamin K family, including:
Compound | Chemical Formula | Unique Features |
---|---|---|
Phylloquinone | Found in green leafy vegetables; primarily involved in blood clotting. | |
Menaquinone-4 | Shorter side chain than menaquinone-7; less effective for bone health. | |
Menaquinone-6 | Intermediate length side chain; exhibits similar functions but less potent than menaquinone-7. |
Menaquinone-7 is distinguished by its longer isoprenoid side chain, which enhances its bioavailability and biological activity compared to shorter-chain menaquinones. Its unique structure allows it to be more effective in activating proteins involved in calcium metabolism and bone health .
Bacillus subtilis has traditionally been the preferred microbial chassis for MK-7 production due to its natural ability to synthesize this compound. However, recent advances have enabled successful engineering of Escherichia coli for efficient MK-7 production, creating interesting comparative advantages between these two systems.
B. subtilis naturally synthesizes MK-7 through the methylerythritol phosphate (MEP) pathway, which differs significantly from the mevalonate (MVA) pathway found in some other Gram-positive bacteria. The synthesis occurs through a complex pathway involving chorismate-derived intermediates that ultimately lead to the formation of the characteristic naphthoquinone ring structure with an isoprenoid side chain containing seven prenyl units.
In contrast, E. coli does not naturally produce significant quantities of MK-7, as it primarily synthesizes menaquinones under anaerobic conditions. However, metabolic engineering approaches have successfully transformed E. coli into an efficient MK-7 producer. A groundbreaking study reported production levels reaching 1350 mg/L with a productivity of 26 mg/L/h in a 52-hour fermentation process, representing the highest MK-7 titer reported to date.
Table 1. Comparative analysis of MK-7 production platforms: B. subtilis vs. engineered E. coli
Characteristic | Bacillus subtilis | Engineered Escherichia coli |
---|---|---|
Natural MK-7 production | Yes | Minimal (primarily under anaerobic conditions) |
Primary isoprenoid pathway | MEP pathway | MEP pathway (native), MVA pathway (engineered) |
Highest reported yield | Enhanced strains with ~100 mg/L | 1350 mg/L (after metabolic engineering) |
Growth conditions | Aerobic | Primarily engineered for aerobic production |
Key enzymes | MenF, MenD, MenH, MenC, MenE, MenB, MenA, HepS | Native men operon plus heterologous HepPPS, UbiE |
Production time | Typically 3-7 days | ~52 hours in optimized fermentation |
Challenges | Membrane permeability, biofilm formation | Competing quinone biosynthesis pathways |
The superior performance of engineered E. coli strains can be attributed to several factors, including better genetic tractability, faster growth rates, and the ability to precisely control and optimize each module of the biosynthetic pathway. However, B. subtilis remains advantageous in certain contexts, particularly due to its GRAS (Generally Recognized As Safe) status, which simplifies regulatory approval for nutritional supplement production.
Successful metabolic engineering for enhanced MK-7 production has been achieved through a modular approach, dividing the biosynthetic pathway into three critical modules: the isoprenoid precursor module (MEP/MVA), the 1,4-dihydroxy-2-naphthoate (DHNA) synthesis module, and the MK-7 assembly module.
Isoprenoid Precursor Module (MEP/MVA):
While B. subtilis naturally utilizes the MEP pathway for isoprenoid biosynthesis, some Gram-positive cocci bacteria along with Lactobacillus species employ the MVA pathway. Engineering efforts have explored both pathways, with the heterologous introduction of the MVA pathway in E. coli showing particular promise for enhanced MK-7 production.
The MEP pathway in B. subtilis involves critical enzymes such as Dxs and Dxr, which have been identified as rate-limiting. Overexpression of these genes has been a common strategy to increase the carbon flux through this pathway, resulting in improved MK-7 yields.
DHNA Synthesis Module:
The formation of 1,4-dihydroxy-2-naphthoate (DHNA) represents a crucial intermediate step in MK-7 biosynthesis. This module involves a series of enzymatic reactions starting from chorismate or isochorismate. Key enzymes in this pathway include MenF, MenD, MenH, MenC, MenE, and MenB.
Enhanced expression of enzymes in the DHNA pathway has shown significant improvements in MK-7 production. For instance, optimization of this module in engineered E. coli led to MK-7 production levels of 157 μM, representing a substantial increase over previous strains.
MK-7 Assembly Module:
The final module involves the attachment of the heptaprenyl side chain to DHNA and subsequent methylation to form MK-7. Critical enzymes in this module include MenA (prenyl transferase) and MenG/UbiE (methyltransferase).
Table 2. Key enzymes in the three modules of MK-7 biosynthesis pathway
Through careful optimization of each module, researchers have achieved remarkable improvements in MK-7 production. For example, in E. coli, the combined engineering of all three modules resulted in a 306-fold increase in MK-7 production compared to the starting strain.
The advent of CRISPR technologies has revolutionized metabolic engineering approaches for MK-7 production, offering advantages over traditional gene-editing methods such as homologous recombination. CRISPR-Cas9 systems provide precise genome editing capabilities, while CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) systems enable fine-tuned regulation of gene expression without permanent genetic modifications.
A recent groundbreaking study utilized a dual-sgRNA CRISPRa system in B. subtilis natto NB205 to enhance MK-7 production through precise regulation of key genes. After comprehensive transcriptome analysis identified ispA and ispE as critical in MK-7 synthesis, the dual-sgRNA CRISPRa system was employed to upregulate these genes in a newly engineered strain called A3E3.
Table 3. Comparison of traditional genetic engineering vs. CRISPR-based methods for MK-7 production enhancement
The dual-sgRNA CRISPRa approach demonstrated significant advantages over traditional overexpression systems, resulting in a 20.02% increase in MK-7 production compared to conventional methods and a remarkable 201.41% increase relative to the original strain NB205. This highlights the potential of CRISPR-based systems for precise pathway regulation in MK-7 biosynthesis.
Moreover, CRISPR technologies offer the advantage of multiplexed gene regulation, allowing simultaneous manipulation of multiple genes within the biosynthetic pathway. This capability is particularly valuable for balancing flux through complex metabolic networks like those involved in MK-7 production.
Future applications of CRISPR technologies in MK-7 production may include:
The heterologous expression of key enzymes in the MK-7 biosynthetic pathway has proven to be a powerful strategy for enhancing production. Three enzymes, in particular, have been the focus of extensive research: MenA, UbiE, and HepPPS.
MenA (1,4-dihydroxy-2-naphthoate prenyltransferase):
MenA is a membrane-bound enzyme with nine transmembrane domains that catalyzes the attachment of the isoprenoid side chain to DHNA, representing a key rate-limiting step in MK-7 biosynthesis. Due to its membrane-bound nature, overexpression of MenA can potentially disrupt cellular membrane integrity, necessitating alternative approaches to enhance its activity.
Structure-based stability engineering has emerged as an effective strategy for improving MenA performance without excessive overexpression. For example, the T290M mutation in MenA from B. subtilis resulted in a 249% increase in vitamin K2 production by enhancing protein stability through improved hydrophobic packing. This mutation reduced cavity volume from 37 ų to 28 ų, potentially limiting water penetration and enhancing stability.
UbiE (2-demethylmenaquinone methyltransferase):
UbiE catalyzes the final methylation step in MK-7 biosynthesis, converting demethylmenaquinone to menaquinone. This enzyme represents a potential bottleneck in MK-7 production, particularly in engineered E. coli strains.
Heterologous expression of UbiE, particularly when co-expressed with MenA, has shown synergistic effects on MK-7 production. Fine-tuning the expression levels of these enzymes is crucial, as demonstrated in a study where balanced expression of HepPPS, MenA, and UbiE in E. coli resulted in a significant increase in MK-7 production to 70 μM.
HepPPS (Heptaprenyl pyrophosphate synthase):
HepPPS is responsible for synthesizing the heptaprenyl diphosphate side chain that gives MK-7 its distinctive structure. Various sources of HepPPS have been explored, including native enzymes from B. subtilis and heterologous expression from organisms like Haemophilus influenzae (hi0881, hepta-PDS).
Interestingly, the specificity of MenA for different prenyl chain lengths appears to be narrower than that of UbiA (the corresponding enzyme in ubiquinone biosynthesis), as demonstrated by studies with heterologous PDSs in E. coli. While UbiA can accept various prenyl chain lengths, MenA shows preferences for specific chain lengths, influencing the menaquinone variants produced.
Table 4. Effects of heterologous expression and engineering of key enzymes on MK-7 production
The heterologous expression approach has proven particularly valuable for engineering E. coli for MK-7 production, which lacks the natural ability to produce significant quantities of this compound. By introducing optimized versions of MenA, UbiE, and HepPPS, researchers have transformed E. coli into an efficient MK-7 producer, achieving titers that surpass those of natural producers.
The selection of optimal carbon sources represents a critical factor in maximizing menaquinone-7 production through bacterial fermentation [1]. Research has demonstrated that lactose emerges as the most effective carbon source, with Bacillus subtilis strain MM26 achieving menaquinone-7 concentrations of 69 ± 1.20 milligrams per liter when lactose was incorporated into the fermentation medium [8]. Glycerol serves as the second most effective carbon source, yielding menaquinone-7 concentrations of 60 ± 2.08 milligrams per liter [8]. The superior performance of these carbon sources relates to their efficient metabolic conversion through enhanced glycerol and pyruvate metabolism pathways [5].
Glucose represents another viable carbon source for menaquinone-7 production, with optimal media containing 1% weight per volume glucose resulting in all-trans isomer concentrations of 36.366 milligrams per liter [1]. The effectiveness of glucose stems from its direct integration into the Embden-Meyerhof pathway, which enhances the accumulation of acetyl-coenzyme A, a critical precursor for isoprene side chain formation [5].
Nitrogen source selection profoundly influences menaquinone-7 biosynthesis efficiency [8]. Glycine has been identified as the most effective nitrogen source, with Bacillus subtilis MM26 producing menaquinone-7 concentrations of 69 ± 1.79 milligrams per liter when glycine was added to the fermentation medium [8]. Soy peptone represents the second most effective nitrogen source, yielding menaquinone-7 concentrations of 60 ± 2.00 milligrams per liter [8].
Yeast extract and tryptone also demonstrate significant effectiveness in supporting menaquinone-7 production [1] [2]. Optimal media compositions include 2% weight per volume yeast extract and 2% weight per volume tryptone, which contribute to enhanced bacterial growth and metabolite synthesis [1]. The combination of multiple nitrogen sources often proves superior to single nitrogen source systems [2].
Carbon Source | Nitrogen Source | C:N Ratio | Menaquinone-7 Yield (mg/L) | Reference |
---|---|---|---|---|
Lactose (6 g/L) | Glycine (12 g/L) | 1:2 | 442 ± 2.08 | [8] |
Glucose (1% w/v) | Yeast Extract (2% w/v) + Tryptone (2% w/v) | 1:4 | 36.366 | [1] |
Glycerol (40 mL/kg) | Yeast Extract (4 g/kg) + Malt Extract (8 g/kg) | 10:1 | 39.039 | [2] |
Maltose (36.78 g/L) | Tryptone (62.76 g/L) | 1:1.7 | 71.95 ± 1.00 | [30] |
Salt additives play crucial roles in menaquinone-7 fermentation optimization [4] [10]. Calcium chloride demonstrates particular effectiveness, with optimal concentrations of 0.1% weight per volume resulting in enhanced all-trans isomer production [1]. The addition of calcium chloride at 4 grams per kilogram in solid-state fermentation systems yields menaquinone-7 concentrations of 39.039 micrograms per gram [2].
Magnesium sulfate supplementation enhances fermentation performance when combined with calcium chloride [4] [10]. The optimal ratio of calcium chloride dihydrate to magnesium sulfate heptahydrate is 1:1, which enhances menaquinone-7 production by 165% compared to fermentation without salt supplementation [4]. This enhancement results from improved cellular metabolic efficiency and enhanced membrane stability [4].
Potassium phosphate serves as an essential mineral additive, with concentrations of 4.5 grams per liter demonstrating beneficial effects on menaquinone-7 synthesis [13]. The phosphate supplementation supports cellular energy metabolism and maintains optimal pH buffering capacity throughout fermentation [13].
Inoculum size represents a critical parameter affecting menaquinone-7 production efficiency [14] [31]. Optimal inoculum concentrations range from 2% to 10% volume per volume, depending on the fermentation system employed [12] [31]. Research demonstrates that 2.5% inoculum size (2 × 10⁶ colony forming units per milliliter) provides optimal conditions for menaquinone-7 synthesis [31].
Higher inoculum concentrations can lead to rapid substrate depletion and reduced menaquinone-7 yields [14]. Conversely, insufficient inoculum sizes result in prolonged lag phases and reduced overall productivity [12]. The optimal inoculum size maintains a balance between rapid fermentation initiation and sustained metabolite production throughout the fermentation period [31].
Agitation Speed (rpm) | Temperature (°C) | Menaquinone-7 Yield (mg/L) | Fermentation Time (h) | Reference |
---|---|---|---|---|
120 | 37 | 67 ± 0.6 | 120 | [31] |
200 | 35 | Enhanced by 58% | 144 | [15] |
600 | 37 | 48.33 ± 2.92 | 24 | [12] |
800 | 40 | Not specified | 168 | [28] |
Agitation speed significantly influences menaquinone-7 production through its effects on oxygen transfer and nutrient distribution [12] [15]. Optimal agitation speeds range from 120 to 200 revolutions per minute for conventional fermentation systems [15] [31]. Higher agitation speeds of 600 revolutions per minute have been successfully employed in immobilized cell systems, where enhanced mixing compensates for reduced mass transfer limitations [12].
The relationship between agitation speed and menaquinone-7 yield demonstrates an optimal range beyond which excessive agitation leads to cellular stress and reduced productivity [15]. Moderate agitation speeds maintain adequate oxygen transfer while preventing cellular damage from excessive shear forces [15].
Temperature control represents one of the most critical parameters in menaquinone-7 fermentation [4] [14] [15]. Optimal temperatures range from 35°C to 40°C, with 37°C demonstrating superior performance across multiple bacterial strains [4] [14] [31]. Temperature optimization studies reveal that maximum menaquinone-7 production occurs at 37°C, with productivity declining at both higher and lower temperatures [4].
Temperature gradients during fermentation can enhance menaquinone-7 production when properly controlled [5]. Alkali stress adaptation at elevated pH combined with temperature optimization results in menaquinone-7 yields of 290.19 ± 1.12 milligrams per liter, representing a 2.10-fold increase compared to control conditions [5] [29].
The interaction between temperature and fermentation duration demonstrates optimal production occurring between 72 to 120 hours of fermentation [4] [31]. Extended fermentation beyond 144 hours generally results in diminished yields due to substrate depletion and cellular senescence [6].
Brij-58 supplementation represents an innovative approach for enhancing menaquinone-7 biosynthesis through membrane permeability modifications [16] [17]. The surfactant molecules adhere to bacterial cell surfaces through van der Waals forces, hydrogen bonding, and hydrophobic interactions, fundamentally altering membrane properties [17]. This adherence reduces surface tension between the cell surface and fermentation broth while increasing membrane fluidity [16].
Research demonstrates that Brij-58 supplementation increases total menaquinone-7 production by 48.0% and enhances secretion rates by 56.2% [16] [17]. During fermentation, cell membrane integrity decreases by 82.9% while permeability increases by 158% when maximum secretory rates are achieved [16]. These modifications facilitate enhanced menaquinone-7 release from intracellular compartments into the fermentation medium [16].
Brij-58 supplementation induces significant changes in membrane composition and structure [16] [17]. The surfactant treatment increases membrane fluidity by 30.1% through alterations in fatty acid composition [16]. Additionally, Brij-58 supplementation triggers stress responses in bacteria, resulting in membrane hyperpolarization and increased membrane adenosine triphosphatase activity [16].
The membrane modifications facilitate improved mass transfer of lipophilic compounds such as menaquinone-7 [17]. The enhanced permeability reduces intracellular accumulation of menaquinone-7, which otherwise leads to cytotoxicity and inhibits normal cellular activities [17]. This mechanism provides a dual benefit of enhanced production and reduced cellular stress [17].
Surfactant Type | Concentration | Menaquinone-7 Enhancement | Mechanism | Reference |
---|---|---|---|---|
Brij-58 | Not specified | 48.0% increase in total production | Membrane adsorption and permeabilization | [16] |
Tween-80 | 0.7% | 80.3% increase in total synthesis | Mixed micelle formation | [18] |
Triton X-100 | 0.6% | Enhanced yield to 780.6 mg/L | Phospholipid dissolution | [17] |
Sodium Dodecyl Sulfate | Variable | 13.01% enhancement | Membrane pore formation | [17] |
The timing and concentration of surfactant addition critically influence menaquinone-7 production enhancement [18] [20]. Tween-80 addition at 0.7% concentration results in extracellular and intracellular menaquinone-7 concentrations of 28.8 milligrams per liter and 59.2 milligrams per liter, respectively [18]. The surfactant addition significantly increases expression levels of menaquinone-7 synthesis-related genes, as demonstrated through quantitative real-time polymerase chain reaction analysis [18].
Optimal surfactant application requires careful consideration of biocompatibility and fermentation duration [17] [20]. While surfactants enhance menaquinone-7 production, excessive concentrations can lead to cellular damage and reduced viability [20]. The selection of appropriate surfactants depends on their ability to enhance membrane permeability while maintaining cellular functionality [17].
Magnetic iron oxide nanoparticles provide innovative solutions for menaquinone-7 production enhancement through bacterial cell immobilization [22] [23]. Iron oxide nanoparticles with average sizes of 11 nanometers demonstrate optimal performance in menaquinone-7 fermentation applications [22]. The nanoparticles are synthesized using iron chloride hexahydrate and iron sulfate tetrahydrate in controlled ratios under nitrogen atmosphere conditions [24] [25].
Surface functionalization of iron oxide nanoparticles improves biocompatibility and stability [23] [25]. Amine-functionalized iron oxide nanoparticles, including 3-aminopropyltriethoxysilane-coated iron oxide nanoparticles and L-lysine-coated iron oxide nanoparticles, demonstrate enhanced physicochemical stability and biocompatibility compared to uncoated particles [23] [25].
Nanoparticle Type | Concentration (μg/mL) | Menaquinone-7 Yield Enhancement | Yield (mg/L) | Reference |
---|---|---|---|---|
Iron Oxide (Fe₃O₄) | 300 | 1.6-fold increase in all-trans isomer | Not specified | [22] |
APTES-coated IONs | 300 | 2.3-fold increase in production | Not specified | [23] |
L-Lysine-coated IONs | 300 | 3.1-fold improvement in yield | Not specified | [23] |
Uncoated Iron Oxide | 300 | 58.61% increase over free cells | Not specified | [22] |
Iron oxide nanoparticle immobilization enhances menaquinone-7 production through multiple mechanisms [22] [23]. The optimal nanoparticle concentration of 300 micrograms per milliliter improves process output and results in a 1.6-fold increase in all-trans isomer yield compared to control conditions [22]. The enhancement occurs despite slightly reduced bacterial growth, indicating improved metabolic efficiency in immobilized cells [22].
Advanced immobilization techniques utilizing porous thin-film hydrogel systems demonstrate superior performance compared to conventional nanoparticle immobilization [12] [27]. Polyvinyl alcohol plus boron at calcium hydrogel immobilization methods increase menaquinone-7 yield from 32.76 ± 1.92 milligrams per liter to 48.33 ± 2.92 milligrams per liter while reducing fermentation duration from 48 to 24 hours [12].
The hydrogel immobilization system creates a protective microenvironment that mitigates cellular stress and maintains optimal metabolic conditions [12] [27]. Immobilized cells demonstrate superior stability during continuous fermentation, resulting in space-time yields of 2.0 milligrams per liter per hour, which represents a five-fold improvement over free-cell fermentation [12].
The immobilization mechanism involves non-specific interactions between iron oxide nanoparticles and bacterial cell surfaces, promoting disorganization of lipid packing and increasing cell membrane permeability [22]. These interactions facilitate enhanced mass transfer and enable greater menaquinone-7 secretion into the fermentation medium [22].
Continuous batch fermentation using immobilized cells maintains stable menaquinone-7 yields throughout consecutive batches, while free-cell fermentation shows significant yield decreases starting from the fifth batch [12]. The immobilized cell systems demonstrate higher intracellular retention of menaquinone-7, with only 4.7% extracellular expression compared to 44% in free-cell systems [12].